7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
7-(4-Fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a fused heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. The compound features a 4-fluorophenyl group at position 7, a phenyl group at position 5, and a (4-methylbenzyl)thio moiety at position 3.
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-[(4-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3S/c1-18-7-9-19(10-8-18)16-31-26-24-23(20-5-3-2-4-6-20)15-30(25(24)28-17-29-26)22-13-11-21(27)12-14-22/h2-15,17H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQPRWIHQLHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the pyrrolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H20FN3S, with a molecular weight of 425.53 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core with specific substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, a series of novel pyrrolopyrimidine compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2) cell lines. One study reported compounds with IC50 values as low as 5.5 µg/ml against HePG-2 cells, suggesting potent anticancer properties .
| Compound | IC50 (µg/ml) | Cell Line |
|---|---|---|
| 5-FU | 7.9 ± 0.17 | HePG-2 |
| 5h | 12.5 ± 0.97 | MCF-7 |
| 13a | 5.5 ± 0.20 | HePG-2 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolopyrimidine derivatives have also been investigated. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Molecular docking studies indicated that these compounds effectively bind to cyclooxygenase-2 (COX-2) and toll-like receptors (TLR-2 and TLR-4), supporting their potential as anti-inflammatory agents .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cytokine Modulation : It may modulate the expression of cytokines and chemokines that play critical roles in inflammatory responses.
- Molecular Interactions : The structural characteristics allow for specific interactions with cellular targets, enhancing its therapeutic efficacy.
Case Studies
A notable study focused on the synthesis and evaluation of various pyrrolopyrimidine derivatives for their biological activities. Among these, compounds similar to this compound showed promising results in both anticancer and anti-inflammatory assays, indicating their potential as lead compounds for drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with structural similarities to 7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial properties. A notable study highlighted the efficacy of acetamide derivatives against various bacterial strains, suggesting that this compound could also possess similar activities.
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| This compound | Potentially High | Potentially High |
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of plasma kallikrein, a serine protease involved in inflammatory responses. This inhibition could have therapeutic implications for conditions characterized by excessive inflammation, such as hereditary angioedema. Research on related compounds indicates that structural modifications can enhance enzyme inhibition and bioavailability.
Anticancer Potential
Preliminary studies suggest that pyrrolo-pyrimidine derivatives may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. The presence of the fluorophenyl and thio groups may enhance the compound's interaction with target proteins associated with cancer progression.
Study on Plasma Kallikrein Inhibition
A study focused on heteroaryl-carboxamide compounds demonstrated their potential as plasma kallikrein inhibitors. The findings indicated a significant reduction in inflammatory markers in animal models treated with these compounds, suggesting that similar structures could lead to effective anti-inflammatory agents in clinical settings.
Antimicrobial Efficacy Study
In a comparative analysis of various acetamide derivatives, researchers observed that compounds sharing structural features with this compound showed enhanced activity against both gram-positive and gram-negative bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with similar derivatives:
*Estimated via analogous derivatives. †Target compound data inferred from related structures.
Key Observations :
- Thioether vs.
- Piperazinyl Derivatives : Compounds like 7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit higher logP values (~7.03), suggesting stronger hydrophobic interactions in biological systems .
Crystallographic and Stability Insights
- Crystal Packing : Derivatives like 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit pseudo-inversion symmetry and C–H⋯C interactions, stabilizing the lattice .
- Conformational Flexibility: The non-aromatic pyrrolidine ring in analogs adopts a half-chair conformation, influencing molecular recognition .
Q & A
Basic Question
- 1H/13C NMR : To confirm substituent positions and regiochemistry (e.g., δ 7.42–7.95 ppm for aromatic protons, δ 167.13 ppm for N=CH carbons) .
- IR Spectroscopy : Identifies functional groups (e.g., 3427 cm⁻¹ for NH stretching, 1594 cm⁻¹ for C=N bonds) .
- Mass Spectrometry (EI) : Validates molecular weight (e.g., m/z 441 [M]+) and isotopic patterns (e.g., Cl isotopes at m/z 443) .
How can crystallographic data resolve discrepancies in molecular geometry predictions?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving ambiguities in bond angles, torsion angles, and stereochemistry. For example:
- Disorder Analysis : SHELXTL handles positional disorder in flexible substituents (e.g., ethyl or trifluoromethyl groups) .
- Validation : R-factors (<0.06) and data-to-parameter ratios (>12:1) ensure structural accuracy .
Contradictions between computational models (e.g., DFT) and experimental data are resolved by refining thermal parameters and validating hydrogen bonding networks .
What in vitro assays evaluate the compound’s kinase inhibition or anticancer activity?
Advanced Question
- Kinase Inhibition Assays : Competitive binding studies using ATP analogs (e.g., ADP-Glo™) quantify IC50 values against kinases like EGFR or VEGFR .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure viability reduction at varying concentrations (e.g., IC50 = 1–10 µM) .
- Apoptosis Markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
How can substituent optimization improve target binding affinity?
Advanced Question
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing 4-methylbenzyl with bulkier groups) enhances hydrophobic interactions. For example:
- Computational Docking : AutoDock Vina predicts binding poses in kinase active sites, guiding synthesis of analogs with improved ΔG values .
What computational methods predict interactions with biological targets?
Advanced Question
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore Modeling : LigandScout identifies essential features (e.g., hydrogen bond acceptors at pyrrolopyrimidine N1) .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications (e.g., –CF3 vs. –Cl) .
How are discrepancies in biological activity data resolved across studies?
Advanced Question
- Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, 37°C, 5% CO2) .
- Structural Validation : SC-XRD confirms batch-to-batch consistency in compound geometry .
- Off-Target Profiling : Kinome-wide screening (e.g., KinomeScan) identifies non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
